REACTION_CXSMILES
|
O.N[C:3]1[C:30](Cl)=[CH:29][C:6]([C:7]([NH:9][C@H]2CCN(CCCOC3C=CC(F)=CC=3)C[C@H]2OC)=[O:8])=[C:5]([O:32][CH3:33])[CH:4]=1>CO>[CH3:33][O:32][C:5]1[CH:4]=[CH:3][CH:30]=[CH:29][C:6]=1[C:7]([NH2:9])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NC1=CC(=C(C(=O)N[C@@H]2[C@@H](CN(CC2)CCCOC2=CC=C(C=C2)F)OC)C=C1Cl)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The product was filtered off while hot and
|
Type
|
CUSTOM
|
Details
|
crystallized twice from a mixture of 600 parts of tetrachloromethane and 400 parts of trichloromethane
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from 4-methyl-2-pentanone
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (water-separator)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.N[C:3]1[C:30](Cl)=[CH:29][C:6]([C:7]([NH:9][C@H]2CCN(CCCOC3C=CC(F)=CC=3)C[C@H]2OC)=[O:8])=[C:5]([O:32][CH3:33])[CH:4]=1>CO>[CH3:33][O:32][C:5]1[CH:4]=[CH:3][CH:30]=[CH:29][C:6]=1[C:7]([NH2:9])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NC1=CC(=C(C(=O)N[C@@H]2[C@@H](CN(CC2)CCCOC2=CC=C(C=C2)F)OC)C=C1Cl)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The product was filtered off while hot and
|
Type
|
CUSTOM
|
Details
|
crystallized twice from a mixture of 600 parts of tetrachloromethane and 400 parts of trichloromethane
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from 4-methyl-2-pentanone
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (water-separator)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |